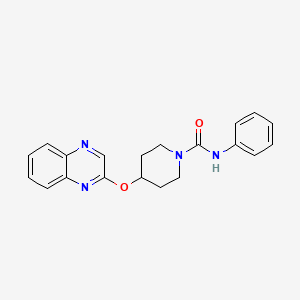

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide” is a compound that contains a quinoxaline moiety and a piperidine ring . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . The piperidine ring is a common structure in a variety of pharmaceuticals .

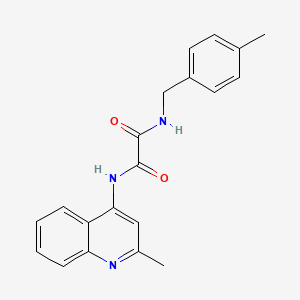

Molecular Structure Analysis

The molecular structure of “this compound” includes a quinoxaline moiety and a piperidine ring . Quinoxaline is a nitrogen-containing heterocyclic compound . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found in the retrieved papers, quinoxaline derivatives have been known to undergo various intra- and intermolecular reactions . Similarly, piperidine derivatives have been involved in various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen

Alpha 1-Adrenoceptor Antagonists

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide derivatives have been identified as alpha 1-adrenoceptor (AR) subtype-selective antagonists, showing promise in the development of treatments targeting the human lower urinary tract. Functional in vitro screenings have demonstrated that these compounds possess nanomolar affinity at the alpha 1-AR subtype prevalent in the human lower urinary tract, displaying significant selectivity over other AR subtypes. This specificity is achieved through careful manipulation of the compound's arylpiperazine portion and heteroaryl carboxamide side, making them a potential therapeutic option for disorders related to urinary tract function (Elworthy et al., 1997).

Muscarinic Receptor Antagonists and β2-Adrenoceptor Agonists

Compounds containing the this compound structure, such as THRX-198321, demonstrate a unique dual-functionality as muscarinic acetylcholine receptor (mAChR) antagonists and β2-adrenoceptor (β2AR) agonists. These bifunctional molecules exhibit high affinity for both mAChR and β2AR, showing potent antagonist and agonist activities, respectively. The ability to bind in a bimodal and multivalent manner to these receptors suggests a novel approach for the development of therapeutics aimed at treating respiratory diseases by combining bronchodilator and anti-secretory effects within a single molecule (Steinfeld et al., 2011).

Soluble Epoxide Hydrolase Inhibitors

The structural motif of this compound has been explored in the design of soluble epoxide hydrolase (sEH) inhibitors. These inhibitors, identified through high-throughput screening and lead optimization, exhibit potent inhibitory activity and selectivity towards sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs play a significant role in regulating blood pressure, inflammation, and pain, positioning sEH inhibitors as potential therapeutic agents for cardiovascular and inflammatory diseases. One such compound, demonstrating robust in vivo target engagement and effects on a serum biomarker related to linoleic acid epoxide, highlights the potential of this class of compounds for further investigation in various disease models (Thalji et al., 2013).

CFTR Potentiators

The core structure of this compound has also been integrated into molecules targeting cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically to enhance the function of mutated CFTR forms. One such molecule, ivacaftor, has emerged from extensive medicinal chemistry efforts as a potent CFTR potentiator, approved by the FDA for treating cystic fibrosis patients with specific CFTR gene mutations. This marks a significant advancement in the treatment options available for cystic fibrosis, offering personalized medicine based on genetic profiling (Hadida et al., 2014).

Eigenschaften

IUPAC Name |

N-phenyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h1-9,14,16H,10-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALSNDLERPTEAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2642952.png)

![[6-[(2-methoxyphenyl)sulfamoyl]-1H-benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2642953.png)

![8-Oxa-1-azaspiro[4.5]decan-3-ol](/img/structure/B2642958.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)

![2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2642970.png)